1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-
Description
1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)- is a spirocyclic compound characterized by a bicyclic core structure (spiro[4.4]nonane) with two nitrogen atoms at positions 1 and 5. The 7-methyl group and the 1,2,4-oxadiazol-5-yl substituent introduce steric and electronic modifications that influence its physicochemical and biological properties. Spiro compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding selectivity and metabolic stability .
Properties
CAS No. |
646056-40-8 |
|---|---|
Molecular Formula |
C10H16N4O |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H16N4O/c1-13-6-4-10(7-13)3-2-5-14(10)9-11-8-12-15-9/h8H,2-7H2,1H3 |
InChI Key |
SOQHPNYLNGYAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCCN2C3=NC=NO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole typically involves the formation of the spirocyclic core followed by the introduction of the oxadiazole ring. One common synthetic route includes:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the 1,7-diazaspiro[4.4]nonane structure.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. These methods often include:
Batch or Continuous Flow Processes: To ensure consistent quality and high yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The oxadiazole ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interactions with various biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s spiro[4.4]nonane core is shared with several analogs, but differences in substituents lead to distinct properties. Key structural analogs include:
- Substituent Impact: Oxadiazole vs. In contrast, pyridinyl (e.g., ) or pyrazinyl substituents introduce basic nitrogen atoms, altering solubility and bioavailability. Positional Isomerism: The placement of substituents (e.g., oxadiazole at position 1 in the target vs. position 2 in ) affects steric hindrance and electronic distribution, influencing receptor affinity .
Physicochemical Properties
- Solubility and Stability : The 1,2,4-oxadiazole group may reduce solubility compared to pyridinyl analogs due to its lower basicity. However, the methyl group at position 7 could improve lipophilicity, enhancing membrane permeability .
- Thermal Stability : Spirocyclic compounds generally exhibit high thermal stability due to their rigid structures, making them suitable for formulation .
Biological Activity
1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)- is a nitrogen-containing heterocyclic compound with a unique spiro structure that incorporates two nitrogen atoms and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter release and its interactions with various biological systems. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C10H16N4O
- Molar Mass : 208.26 g/mol
- CAS Number : 646056-40-8
Structure
The compound features a spirocyclic structure which allows for diverse interactions within biological systems. The presence of the oxadiazole ring enhances its chemical properties and biological activities.
1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)- has been shown to interact with several neurotransmitter systems. Research indicates that it may influence neurotransmitter release, potentially providing therapeutic benefits in conditions such as anxiety and depression.
Neurotransmitter Modulation
Studies have demonstrated that this compound can modulate the release of neurotransmitters such as serotonin and dopamine. These interactions suggest a mechanism that could be beneficial in treating mood disorders.
Therapeutic Potential
The unique structure of 1,7-Diazaspiro[4.4]nonane derivatives positions them as potential candidates for drug development targeting various neurological disorders:
- Anxiolytic Effects : Preliminary studies indicate that the compound may exhibit anxiolytic properties through serotonin receptor modulation.
- Antidepressant Activity : Its influence on dopamine pathways suggests potential applications in treating depression.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| 1-benzyl-1,7-diazaspiro[4.4]nonane | Benzyl group instead of oxadiazole | Different receptor binding profiles |
| 7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane | Incorporates a pyridine ring | Potentially different pharmacological effects |
| 3-(2-bromoethyl)-1,3-diazaspiro[4.4]nonane | Bromoethyl substituent | Distinct reactivity and biological activity |
These comparisons highlight the unique properties of 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)- due to its specific oxadiazole substitution.
In Vitro Studies
Research has shown that 1,7-Diazaspiro[4.4]nonane derivatives exhibit significant biological activities in vitro. For instance, studies have reported:
- IC50 Values : The compound demonstrated effective inhibition at low concentrations across various assays.
In Vivo Efficacy
Animal models have been utilized to assess the therapeutic potential of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
